2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core linked via a sulfide bridge to an acetamide moiety substituted with a 5-methylisoxazole group. This scaffold combines pharmacologically relevant motifs: thiadiazoles are known for diverse bioactivities, including antimicrobial and anticancer effects, while isoxazole and piperazine derivatives are common in drug design for their metabolic stability and binding interactions .
Properties
IUPAC Name |
2-[[5-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S2/c1-11-8-14(13(3)28-11)17(27)24-4-6-25(7-5-24)18-21-22-19(31-18)30-10-16(26)20-15-9-12(2)29-23-15/h8-9H,4-7,10H2,1-3H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOFGUZMMWKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a thiadiazole moiety, piperazine ring, and isoxazole structure. The synthesis typically involves multi-step reactions starting from 2,5-dimethylfuran and various amine derivatives. Key steps include:
- Formation of the Thiadiazole Ring : Reaction of appropriate hydrazine derivatives with carbon disulfide.
- Piperazine Modification : The introduction of the piperazine ring via nucleophilic substitution.
- Final Coupling Reaction : Linking the isoxazole and acetamide functionalities through acylation methods.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, derivatives containing the thiadiazole and piperazine rings have shown significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(Thiadiazole derivative) | MCF-7 | 7.56 | Induces apoptosis via caspase activation |
| 2-(Thiadiazole derivative) | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, as indicated by increased Bax/Bcl-2 ratios in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural motifs have exhibited antimicrobial activity. The mechanism involves inhibition of bacterial enzymes crucial for metabolic processes, leading to bacterial cell death .
Antihistaminic and Anticholinergic Activities
Research on related thiadiazole derivatives has shown that they possess antihistaminic and anticholinergic activities. These effects are attributed to their ability to block histamine receptors and inhibit acetylcholine action, respectively .
Case Studies
A notable case study involved testing a series of thiadiazole-piperazine derivatives for their anticancer activity:
- Study Design : The cytotoxic effects were assessed using the MTT assay on MCF-7 and HepG2 cells.
- Results : Compounds demonstrated varying degrees of cytotoxicity with some achieving IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil.
- : The study concluded that structural modifications significantly influence biological activity, highlighting the importance of further optimization for enhanced efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific receptors and enzymes. Research indicates that derivatives of thiadiazole and isoxazole often exhibit:
- Antimicrobial Activity : Compounds similar in structure have shown efficacy against various bacterial strains, including drug-resistant pathogens. Studies suggest that modifications can enhance their antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The structural components may facilitate the inhibition of tumor growth by targeting specific cellular pathways .
Biological Research
The compound's unique structure allows it to serve as a pharmacophore in drug design:
- Neuropharmacology : Compounds with similar frameworks have been explored for their neuroprotective properties and ability to modulate neurotransmitter systems. This suggests that the target compound could be beneficial in treating neurological disorders .
Synthetic Chemistry
In synthetic organic chemistry, this compound can act as a versatile building block for creating more complex molecules. Its synthesis involves multiple steps including:
- Formation of the furan ring through cyclization.
- Nucleophilic substitution to attach the piperazine ring.
- Aldol condensation to form the final product.
Case Studies and Research Findings
Several studies have highlighted the applications of compounds related to the target molecule:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,3,4-thiadiazole-acetamide-isoxazole backbone but differ in the substituent on the piperazine ring. Key analogs and their distinguishing features are outlined below:
Structural Analogues and Molecular Properties
*Estimated based on substituent mass. †Approximated using analogous compounds.
Substituent Analysis and Implications
- Target Compound: The 2,5-dimethylfuran-3-carbonyl group introduces a planar, moderately lipophilic aromatic system.
- 3,4-Dimethoxyphenylacetyl () : The dimethoxy phenyl group increases steric bulk and electron density, which could enhance π-π stacking interactions but reduce solubility. The acetyl linker adds flexibility, possibly affecting binding pocket compatibility .
- Cyclopropanecarbonyl () : The cyclopropane’s strain and sp³ hybridization may confer unique stereoelectronic effects, favoring interactions with hydrophobic pockets. Its compact size could improve membrane permeability .
Pharmacopeial Thiazole Derivatives ()
Compounds like thiazol-5-ylmethyl carbamates (e.g., PF 43(1) entries) share heterocyclic motifs but diverge significantly in core structure (e.g., thiazole vs. thiadiazole) and substituent complexity. These analogs highlight the broader exploration of sulfur-containing heterocycles in drug discovery but are less directly comparable to the target compound .
Q & A
Q. What are the key synthetic strategies for constructing the 1,3,4-thiadiazole and isoxazole moieties in this compound?
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or oxidative coupling of thiols. For example, thiadiazole rings can be formed via H₂S elimination from thiosemicarbazides under acidic conditions . Isoxazole moieties are commonly synthesized using 1,3-dipolar cycloaddition between nitrile oxides and alkynes. In the case of the target compound, the thiadiazole-thioacetamide linkage may require sequential nucleophilic substitution, as seen in analogous syntheses of thiadiazole-thioether derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The 1,3,4-thiadiazole ring protons resonate downfield (δ 8–9 ppm), while the isoxazole methyl group appears as a singlet near δ 2.1–2.3 ppm. The piperazine carbonyl (C=O) in the dimethylfuran fragment shows a carbon signal at ~165–170 ppm .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C=S (650–750 cm⁻¹) are critical markers .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₉H₂₁N₅O₃S₂) with a molecular ion peak [M+H]⁺ .
Q. What solvent systems are suitable for purification via column chromatography?
Polar aprotic solvents like ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (95:5) are effective for isolating thiadiazole-acetamide derivatives. Gradient elution is recommended due to the compound’s moderate polarity .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of this compound?
Continuous-flow reactors enhance reproducibility and safety for exothermic steps (e.g., thiadiazole cyclization). For example, Omura-Sharma-Swern oxidation protocols in flow systems improve yield and reduce byproducts by controlling reaction parameters (temperature, residence time) . Design of Experiments (DoE) can statistically optimize variables like reagent stoichiometry and catalyst loading .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates interactions with enzymes like bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. Docking studies on analogous thiadiazole derivatives show hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) and π-π stacking with hydrophobic pockets . MD simulations (AMBER, GROMACS) further assess binding stability over 50–100 ns trajectories .
Q. How do structural modifications (e.g., substituents on piperazine or isoxazole) affect antimicrobial activity?
- Piperazine modifications : Electron-withdrawing groups (e.g., nitro) on the furan-3-carbonyl fragment enhance activity against Gram-negative bacteria by improving membrane penetration .
- Isoxazole substituents : Methyl groups at the 5-position increase metabolic stability, while bulkier groups (e.g., ethyl) may reduce solubility .
- Thiadiazole-thioether linkage : Replacing sulfur with oxygen decreases activity, highlighting the importance of the thioacetamide moiety .
Q. What assays validate the compound’s mechanism of action in antifungal studies?
- Ergosterol biosynthesis inhibition : Quantify ergosterol levels via HPLC in Candida albicans treated with the compound .
- Reactive oxygen species (ROS) assays : Measure ROS generation using fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Time-kill kinetics : Determine fungicidal vs. fungistatic effects by monitoring colony-forming units (CFUs) over 24–48 hours .
Data Analysis and Contradictions
Q. How to resolve contradictions in reported IC₅₀ values across studies?
Q. What statistical approaches analyze synergistic effects in combination therapies?
Chou-Talalay combination index (CI) quantifies synergy (CI < 1) or antagonism (CI > 1) when the compound is paired with azoles (e.g., fluconazole). Dose-response matrices and CompuSyn software are used for CI calculations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
